![molecular formula C17H18N2O2 B2633114 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole CAS No. 1225168-27-3](/img/structure/B2633114.png)

2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .

Molecular Structure Analysis

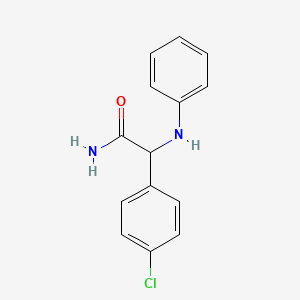

The empirical formula of Metaxalone is C12H15NO3, which corresponds to a molecular weight of 221.25 .

Physical And Chemical Properties Analysis

Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Implications

A review focused on novel synthesis methods of omeprazole, a proton pump inhibitor chemically related to benzimidazoles, highlights various pharmaceutical impurities and presents new synthesis processes that could potentially apply to derivatives of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole. This includes the study of sulfone N-oxide formation through incomplete oxidation, which can lead to novel impurities and improved yields in pharmaceutical applications (Saini et al., 2019).

Biological Activities of Benzimidazole Derivatives

The broad spectrum of pharmacological activities of benzimidazole derivatives, including antimicrobial, antiviral, antidiabetic, anti-cancer, and proton pump inhibiting effects, underscores their significance in medicinal chemistry. The versatility of benzimidazole compounds, through modifications to their structure, has led to the development of new therapeutic agents with enhanced efficacy and lower toxicity (Vasuki et al., 2021).

Benzimidazole Fungicides and Anthelmintics

The application of benzimidazole derivatives in agriculture and veterinary medicine as fungicides and anthelmintics is well documented. These compounds act by inhibiting microtubule assembly, a mechanism that has been extensively researched. This research not only provides insights into their mode of action but also supports the development of benzimidazole-based tools for studying cell biology and molecular genetics (Davidse, 1986).

Therapeutic Potential in Cancer Treatment

Recent reviews of benzimidazole hybrids as anticancer agents highlight their potential through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin assembly disruption. These studies indicate the critical role of benzimidazole derivatives in developing targeted cancer therapies, emphasizing the need for novel compounds with improved selectivity and potency (Akhtar et al., 2019).

Mecanismo De Acción

Target of Action

It is suggested that its action may be due to general central nervous system depression .

Mode of Action

Its mode of action is likely related to its ability to depress the central nervous system .

Pharmacokinetics

The pharmacokinetics of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole have been evaluated in healthy adult volunteers . Peak plasma concentrations occur approximately 3 hours after an oral dose under fasted conditions . The compound’s concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose results in a roughly proportional increase in exposure as indicated by peak plasma concentrations and area under the curve .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole. For instance, the presence of a high fat meal at the time of drug administration can increase peak plasma concentrations by 177.5% and increase the area under the curve by 123.5% and 115.4%, respectively . Time-to-peak concentration is also delayed and terminal half-life is decreased under fed conditions compared to fasted .

Propiedades

IUPAC Name |

2-[(3,5-dimethylphenoxy)methyl]-6-methoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-11-6-12(2)8-14(7-11)21-10-17-18-15-5-4-13(20-3)9-16(15)19-17/h4-9H,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZPOSLDTPWWAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2633034.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)

![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)

![1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B2633042.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)

![(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide](/img/structure/B2633046.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)

![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)